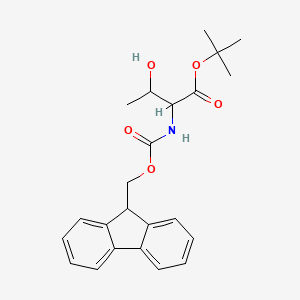![molecular formula C38H27N3 B12831461 (Z)-3-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile](/img/structure/B12831461.png)
(Z)-3-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core substituted with diphenylamino and pyridinyl groups, making it a subject of interest in materials science and organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile typically involves a multi-step process:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 4-bromo-4’-(diphenylamino)biphenyl and a suitable boronic acid derivative.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a palladium-catalyzed cross-coupling reaction.
Formation of the Acrylonitrile Moiety: The final step involves the Knoevenagel condensation of the biphenyl derivative with 4-(pyridin-4-yl)benzaldehyde in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(Z)-3-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or reduced aromatic rings.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) due to its electron-donating properties.
Photovoltaics: Employed in organic photovoltaic cells as a donor material.
Biology and Medicine
Fluorescent Probes: Utilized in the design of fluorescent probes for biological imaging.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry
Material Science: Applied in the synthesis of advanced materials with specific electronic properties.
Catalysis: Used as a ligand in catalytic reactions.
作用机制
The mechanism of action of (Z)-3-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions facilitate its role in electronic devices and biological systems. The compound’s electron-donating properties enhance its performance in organic electronics and photovoltaics.
相似化合物的比较
Similar Compounds
- 4’-(Diphenylamino)-[1,1’-biphenyl]-4-carbaldehyde
- 4-Bromo-4’-(diphenylamino)biphenyl
Uniqueness
(Z)-3-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile stands out due to its combination of diphenylamino and pyridinyl groups, which confer unique electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as OLEDs and photovoltaic cells.
属性
分子式 |
C38H27N3 |
|---|---|
分子量 |
525.6 g/mol |
IUPAC 名称 |
(Z)-3-[4-[4-(N-phenylanilino)phenyl]phenyl]-2-(4-pyridin-4-ylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C38H27N3/c39-28-35(33-17-15-31(16-18-33)34-23-25-40-26-24-34)27-29-11-13-30(14-12-29)32-19-21-38(22-20-32)41(36-7-3-1-4-8-36)37-9-5-2-6-10-37/h1-27H/b35-27+ |
InChI 键 |
JUAVKLVXACBYLL-ROMHNNFLSA-N |
手性 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)/C=C(\C#N)/C5=CC=C(C=C5)C6=CC=NC=C6 |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C=C(C#N)C5=CC=C(C=C5)C6=CC=NC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(1R,2S,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12831440.png)




![1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol](/img/structure/B12831451.png)
![1-(Bicyclo[1.1.1]pentan-1-yl)-4-phenylpiperidine](/img/structure/B12831452.png)

![1,1'-[(1R)-2,2',3,3'-Tetrahydro-3,3,3',3',5,5'-hexamethyl-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[1,1-diphenylphosphine oxide]](/img/structure/B12831458.png)

